REACTION_CXSMILES
|
[C:1]([O:9][C:10]1[CH:15]=[C:14]([NH:16][CH2:17][CH2:18][CH:19](OCC)[O:20]CC)[N:13]=[C:12]2[CH:26]=[CH:27][S:28][C:11]=12)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:29]>C1COCC1>[ClH:29].[C:1]([O:9][C:10]1[CH:15]=[C:14]([NH:16][CH2:17][CH2:18][CH:19]=[O:20])[N:13]=[C:12]2[CH:26]=[CH:27][S:28][C:11]=12)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 20° C. with an ice-water bath
|
Type
|
CUSTOM
|
Details
|
solids precipitated
|
Type
|
STIRRING
|
Details
|
The resultant mixture was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
followed by the addition of ethyl acetate (2.0 L)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate (250 ml×2)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 55° C.
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)(=O)OC1=C2C(=NC(=C1)NCCC=O)C=CS2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |